Scientific Field: Chemistry
Application Summary: 2-Bromo-5-iodobenzaldehyde is a halogenated compound that belongs to the class of benzaldehydes.
Methods of Application: The specific methods of application can vary widely depending on the context of the chemical synthesis.
Results or Outcomes: The outcomes also depend on the specific chemical reactions in which 2-Bromo-5-iodobenzaldehyde is used.
Scientific Field: Medical Synthesis, Material Science, Environmental Research
Methods of Application: The specific methods of application can vary widely depending on the context of the research.
Results or Outcomes: The outcomes also depend on the specific research in which 5-Bromo-2-iodobenzaldehyde is used.
Scientific Field: Organic Chemistry
Application Summary: 5-Bromo-2-iodobenzaldehyde, a related compound, is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation.
Methods of Application: The specific method involves a copper-catalyzed cascade intermolecular condensation.
Results or Outcomes: The outcome of this process is the formation of aza-fused polycyclic quinolines.
Application Summary: 5-Bromo-2-iodobenzaldehyde is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides.
Methods of Application: The specific method involves a copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides.
Results or Outcomes: The outcome of this process is the formation of oxoindenopyrroles.
Application Summary: 2-Iodobenzaldehyde, a related compound, is used in the synthesis of 5-phenylindazolo.
Methods of Application: The specific method involves a chemical reaction with 2-Iodobenzaldehyde as a reagent.
Results or Outcomes: The outcome of this process is the formation of 5-phenylindazolo.
Application Summary: 2-Iodobenzaldehyde is also used in the synthesis of 4-(3-iodophenyl)-2,2:6,2-terpyridine.
Results or Outcomes: The outcome of this process is the formation of 4-(3-iodophenyl)-2,2:6,2-terpyridine.
2-Bromo-5-iodobenzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of 310.91 g/mol. This compound features a benzaldehyde structure with bromine and iodine substituents located at the 2 and 5 positions, respectively. The presence of these halogen atoms enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications in medicinal chemistry .
Due to the absence of specific research on 2-Bromo-5-iodobenzaldehyde, its mechanism of action in any biological system is unknown.
The biological activity of 2-Bromo-5-iodobenzaldehyde is notable due to its influence on various biochemical pathways. It has been shown to interact with enzymes and proteins, affecting their functions. For instance, it can modulate gene expression by influencing transcription factors and can alter metabolic pathways by interacting with metabolic enzymes. This compound also exhibits potential pharmacological properties, including inhibition of certain cytochrome P450 enzymes, which are crucial in drug metabolism .
Synthesis of 2-Bromo-5-iodobenzaldehyde can be achieved through several methods:
Industrial production typically involves controlled bromination and iodination reactions to ensure high yield and purity, often utilizing catalysts under inert conditions to minimize side reactions.
2-Bromo-5-iodobenzaldehyde serves multiple purposes in various fields:
Studies on the interactions of 2-Bromo-5-iodobenzaldehyde reveal its potential effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Its ability to act as an electrophile allows it to form new bonds with nucleophiles such as amines and thiols, leading to alterations in biomolecular structures and functions .
Several compounds share structural similarities with 2-Bromo-5-iodobenzaldehyde, each exhibiting unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Bromo-5-chlorobenzaldehyde | C7H4BrClO | Contains chlorine instead of iodine |
| 2-Bromo-5-fluorobenzaldehyde | C7H4BrF O | Contains fluorine, affecting reactivity |
| 2-Iodo-5-nitrobenzaldehyde | C7H4I NO3 | Contains a nitro group that alters its activity |
The presence of both bromine and iodine in 2-Bromo-5-iodobenzaldehyde provides distinct reactivity compared to its analogs. For example, the substitution patterns significantly influence their chemical behavior and potential applications in synthesis .